![molecular formula C18H29NO3 B12618928 N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide CAS No. 920277-54-9](/img/structure/B12618928.png)
N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide: is an organic compound characterized by the presence of a benzamide group attached to a 1,3-dihydroxyundecan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dihydroxyundecane and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to a primary amine, altering the compound’s properties.
Substitution: The benzamide group can participate in substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biology and Medicine:
Drug Development: N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biochemical Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industry:
Coatings and Adhesives: It is utilized in the formulation of coatings and adhesives with enhanced performance characteristics.
Agriculture: The compound is explored for its potential use in agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.
Comparison with Similar Compounds
N-[(2S)-1,3-Dihydroxyundecan-2-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-[(2S)-1,3-Dihydroxyundecan-2-yl]formamide: Contains a formamide group instead of a benzamide group.
Uniqueness: N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide is unique due to its specific combination of a benzamide group with a 1,3-dihydroxyundecan-2-yl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
920277-54-9 |
|---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[(2S)-1,3-dihydroxyundecan-2-yl]benzamide |
InChI |
InChI=1S/C18H29NO3/c1-2-3-4-5-6-10-13-17(21)16(14-20)19-18(22)15-11-8-7-9-12-15/h7-9,11-12,16-17,20-21H,2-6,10,13-14H2,1H3,(H,19,22)/t16-,17?/m0/s1 |
InChI Key |
SJJVABMBSWENBR-BHWOMJMDSA-N |
Isomeric SMILES |
CCCCCCCCC([C@H](CO)NC(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)
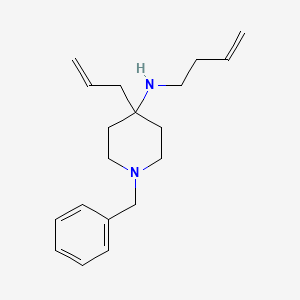
![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)
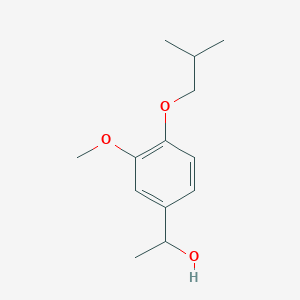
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
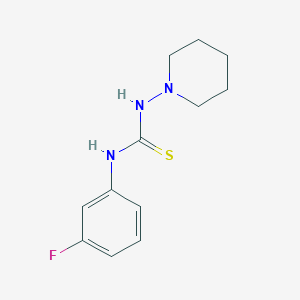
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
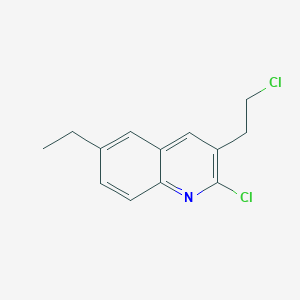
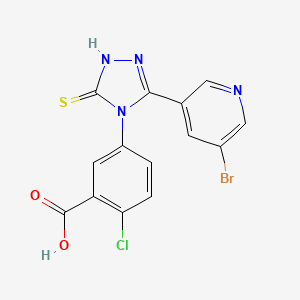
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)
